Cas no 64520-53-2 (2-(5-oxopyrrolidin-2-yl)acetic acid)

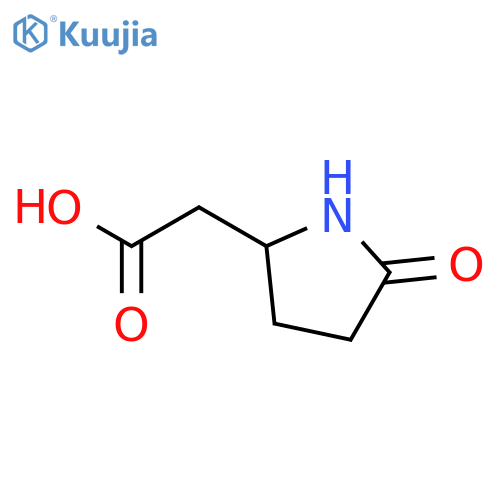

64520-53-2 structure

商品名:2-(5-oxopyrrolidin-2-yl)acetic acid

CAS番号:64520-53-2

MF:C6H9NO3

メガワット:143.140561819077

MDL:MFCD09040737

CID:1034819

2-(5-oxopyrrolidin-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 5-oxo-2-Pyrrolidineacetic acid

- (5-Oxopyrrolidin-2-yl)acetic acid

- 2-(5-Oxopyrrolidin-2-yl)acetic acid

- 2-(5-oxopyrrolidin-2-yl)acetic acid

-

- MDL: MFCD09040737

- インチ: InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)

- InChIKey: LRKCFWRBMYJRIK-UHFFFAOYSA-N

- ほほえんだ: O=C(O)CC1CCC(N1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

2-(5-oxopyrrolidin-2-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O859613-1000mg |

5-Oxo-2-pyrrolidineacetic Acid |

64520-53-2 | 1g |

$431.00 | 2023-05-17 | ||

| Enamine | EN300-68203-0.1g |

2-(5-oxopyrrolidin-2-yl)acetic acid |

64520-53-2 | 95.0% | 0.1g |

$46.0 | 2025-02-20 | |

| Life Chemicals | F8887-4128-5g |

(5-oxopyrrolidin-2-yl)acetic acid |

64520-53-2 | 95%+ | 5g |

$1680.0 | 2023-09-05 | |

| Chemenu | CM196721-1g |

(5-Oxopyrrolidin-2-yl)acetic acid |

64520-53-2 | 95% | 1g |

$444 | 2021-06-09 | |

| Enamine | EN300-68203-2.5g |

2-(5-oxopyrrolidin-2-yl)acetic acid |

64520-53-2 | 95.0% | 2.5g |

$362.0 | 2025-02-20 | |

| Enamine | EN300-68203-5.0g |

2-(5-oxopyrrolidin-2-yl)acetic acid |

64520-53-2 | 95.0% | 5.0g |

$535.0 | 2025-02-20 | |

| 1PlusChem | 1P00EIT0-1g |

5-oxo-2-Pyrrolidineacetic acid |

64520-53-2 | 95% | 1g |

$532.00 | 2025-02-27 | |

| 1PlusChem | 1P00EIT0-10g |

5-oxo-2-Pyrrolidineacetic acid |

64520-53-2 | 95% | 10g |

$1042.00 | 2024-04-22 | |

| Aaron | AR00EJ1C-10g |

5-oxo-2-Pyrrolidineacetic acid |

64520-53-2 | 95% | 10g |

$1116.00 | 2023-12-13 | |

| 1PlusChem | 1P00EIT0-500mg |

5-oxo-2-Pyrrolidineacetic acid |

64520-53-2 | 95% | 500mg |

$200.00 | 2024-04-22 |

2-(5-oxopyrrolidin-2-yl)acetic acid 関連文献

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

64520-53-2 (2-(5-oxopyrrolidin-2-yl)acetic acid) 関連製品

- 90609-03-3(2-(5-oxo-1-propylpyrrolidin-2-yl)acetic acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64520-53-2)2-(5-oxopyrrolidin-2-yl)acetic acid

清らかである:99%

はかる:1g

価格 ($):243.0